Product packaging for (-)-4-Hydroxynorephedrin(Cat. No.:CAS No. 771-91-5)

(-)-4-Hydroxynorephedrin

Cat. No.: B3057151
CAS No.: 771-91-5
M. Wt: 167.2 g/mol
InChI Key: JAYBQRKXEFDRER-RCOVLWMOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance in Pharmacology and Biochemistry

The primary significance of (-)-4-hydroxynorephedrine in pharmacology and biochemistry lies in its role as a "false neurotransmitter." nih.gov Due to its structural similarity to the endogenous neurotransmitter norepinephrine (B1679862), it can be taken up into adrenergic neurons and stored in synaptic vesicles. This action displaces and depletes the natural stores of norepinephrine, thereby interfering with normal adrenergic function. nih.gov

The metabolic pathway to (-)-4-hydroxynorephedrine is a key aspect of its biochemical profile. It is formed from amphetamine in a two-step process. First, amphetamine undergoes aromatic hydroxylation to p-hydroxyamphetamine, a reaction mediated by the enzyme Cytochrome P450 2D6 (CYP2D6). wikipedia.orgdrugbank.comvulcanchem.com Subsequently, p-hydroxyamphetamine is converted to (-)-4-hydroxynorephedrine by the enzyme dopamine (B1211576) β-hydroxylase. wikipedia.orgvulcanchem.comwikipedia.org

Its pharmacological effects are most notable in the peripheral nervous system, where it impacts adrenergic function and norepinephrine synthesis, leading to observable effects on blood pressure. nih.govvulcanchem.com Studies have also investigated its potential as a neuroprotective agent, attributed to possible antioxidant and anti-inflammatory properties. ontosight.ai

Overview of Research Trajectories

Research into (-)-4-hydroxynorephedrine began with its identification as a metabolite of amphetamine and related compounds. Early studies focused on its role in the metabolism and excretion of these parent drugs. For instance, it was found to be a minor but persistent metabolite of amphetamine in humans. Studies in the mid-20th century elucidated the metabolic pathways, confirming its formation from p-hydroxyamphetamine.

The research trajectory then shifted towards understanding its specific pharmacological actions. A significant area of investigation has been its function as a false neurotransmitter. nih.govproduccioncientificaluz.org This concept suggests that by replacing norepinephrine, (-)-4-hydroxynorephedrine could contribute to the development of tolerance to some of the effects of amphetamine. produccioncientificaluz.orgdtic.mil

Clinical studies in hypertensive patients have provided direct evidence of its effects on the cardiovascular system, demonstrating its ability to lower blood pressure by interfering with peripheral adrenergic function. nih.gov More recent research has explored the therapeutic potential of derivatives of 4-hydroxynorephedrine, for example, as selective agonists for the β3-adrenoceptor, which could have applications in treating conditions like urinary incontinence. acs.org The compound's long half-life in the body has also been a subject of study, indicating its persistence after formation. nih.govnih.gov

Data Tables

Table 1: Key Properties of (-)-4-Hydroxynorephedrine

PropertyValueSource
Chemical Formula C₉H₁₃NO₂
Molar Mass 167.208 g/mol wikipedia.org
IUPAC Name 4-[(1R,2S)-2-amino-1-hydroxypropyl]phenol ontosight.ai
Common Synonyms p-Hydroxynorephedrine (B107525) (PHN), para-Hydroxynorephedrine wikipedia.orgontosight.ai
Primary Mechanism False Neurotransmitter nih.gov

Table 2: Summary of Key Research Findings

Research AreaFindingSignificanceSource(s)
Metabolism Identified as an active metabolite of amphetamine, formed via p-hydroxyamphetamine.Explains part of the pharmacological profile and duration of action of amphetamine. wikipedia.orgdrugbank.comvulcanchem.com
Pharmacodynamics Acts as a false neurotransmitter, displacing and depleting norepinephrine from adrenergic neurons.Underpins its effects on the sympathetic nervous system and its role in tolerance. nih.govproduccioncientificaluz.org
Cardiovascular Effects Shown to lower blood pressure in hypertensive patients by interfering with peripheral adrenergic function.Demonstrates a direct clinical effect and potential therapeutic relevance. nih.govvulcanchem.com
Pharmacokinetics Exhibits a long elimination half-life, leading to accumulation with chronic administration of its parent drug.Contributes to its persistent effects and potential role in long-term drug response. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO2 B3057151 (-)-4-Hydroxynorephedrin CAS No. 771-91-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(1R,2S)-2-amino-1-hydroxypropyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6,9,11-12H,10H2,1H3/t6-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYBQRKXEFDRER-RCOVLWMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=C(C=C1)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771-91-5
Record name p-Hydroxynorephedrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name P-HYDROXYNOREPHEDRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6914L7189
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Stereochemical Aspects and Chirality in Biological Systems

Absolute Stereochemistry and Enantiomeric Configurations

(-)-4-Hydroxynorephedrine, also known as p-hydroxynorephedrine (B107525) (PHN), is a phenethylamine (B48288) and a member of the amphetamine class of compounds. wikipedia.orghmdb.ca It is a known active metabolite of amphetamine in humans, produced through the action of enzymes like cytochrome P450 (specifically CYP2D6) and dopamine (B1211576) β-hydroxylase. wikipedia.orgwikipedia.org The molecule possesses two chiral centers, at the carbon atoms bearing the hydroxyl group (C1) and the amino group (C2). This gives rise to four possible stereoisomers.

The specific enantiomer designated as (-)-4-Hydroxynorephedrine has the absolute configuration of (1R,2S). nih.govdrugbank.com This notation indicates the spatial orientation of the substituents at the two chiral centers according to the Cahn-Ingold-Prelog priority rules. The InChI (International Chemical Identifier) string for this molecule, InChI=1S/C9H13NO2/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6,9,11-12H,10H2,1H3/t6-,9-/m0/s1, programmatically defines this precise (1R,2S) stereochemistry. wikipedia.orgnih.gov

Table 1: Stereochemical Identifiers for (-)-4-Hydroxynorephedrine
Identifier TypeValueReference
IUPAC Name 4-[(1R,2S)-2-amino-1-hydroxypropyl]phenol nih.govdrugbank.com
Absolute Configuration (1R,2S) nih.gov
SMILES CC@HC@HC1=CC=C(O)C=C1 hmdb.cadrugbank.com
InChI Key JAYBQRKXEFDRER-RCOVLWMOSA-N wikipedia.orgdrugbank.com

The (1R,2S) configuration of (-)-4-Hydroxynorephedrine is fundamentally linked to its biological function. This specific arrangement places the hydroxyl and amino groups in a syn orientation, a feature it shares with its parent compound, norephedrine (B3415761). wikipedia.org This contrasts with their diastereomer, pseudoephedrine, which has an anti configuration.

The biological significance of the (1R,2S) stereochemistry is twofold:

Metabolic Formation: The enzyme dopamine β-hydroxylase, which catalyzes the final step in the formation of this metabolite from 4-hydroxyamphetamine, is stereospecific. It acts on the prochiral center of the substrate to produce the (1R) configuration at the hydroxyl-bearing carbon. wikipedia.org

Pharmacological Activity: As a sympathomimetic agent, (-)-4-Hydroxynorephedrine and its parent compound, (-)-norephedrine, exert their effects by interacting with adrenergic receptors. scbt.com The specific three-dimensional shape conferred by the (1R,2S) configuration is crucial for binding to these receptors and eliciting a biological response. The precise fit into the binding pocket of a receptor is determined by the molecule's stereochemistry, making other stereoisomers less active or active in different ways. mhmedical.com Studies on related compounds have shown that (1R,2S)-norephedrine has a pronounced effect on α-adrenergic receptors. scbt.comresearchgate.net

Enantioselective Synthesis Strategies for Optically Pure Forms

The synthesis of a single, optically pure stereoisomer like (-)-4-Hydroxynorephedrine from achiral or racemic starting materials presents a significant chemical challenge. Enantioselective synthesis aims to create a specific enantiomer in high excess over others. For β-amino alcohols, this requires control over the formation of two adjacent stereocenters.

Two primary strategies are employed to achieve enantioselectivity in the synthesis of molecules like β-amino alcohols: the use of chiral auxiliaries and catalytic methods.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. This method relies on the auxiliary's own chirality to create a diastereomeric intermediate that favors the formation of one enantiomer over another.

Catalytic Methods: Asymmetric catalysis involves using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This is often more efficient and atom-economical than using stoichiometric chiral auxiliaries. For β-amino alcohol synthesis, transition metal catalysts incorporating chiral ligands are common. For instance, asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation are powerful techniques for the stereoselective reduction of β-amino ketones to form γ-amino alcohols. rsc.orgrsc.org

Several specific synthetic methodologies have been developed for the enantioselective production of β-amino alcohols.

Sharpless Asymmetric Aminohydroxylation: This method directly introduces both an amino group and a hydroxyl group across a double bond in a stereocontrolled manner. While attractive for its directness, it can sometimes face challenges with regioselectivity. diva-portal.org

Ring-Opening of Epoxides: The reaction of an amine with a chiral epoxide is a common and effective route. The stereochemistry of the epoxide dictates the stereochemistry of the resulting amino alcohol.

1,3-Dipolar Cycloaddition: A highly diastereoselective approach involves the rhodium-catalyzed 1,3-dipolar cycloaddition of carbonyl ylides to aldimines. This method has been successfully used to generate syn-α-hydroxy-β-amino esters, which share the core structural motif of (-)-4-Hydroxynorephedrine. diva-portal.orgdiva-portal.org

When synthesizing a molecule with two stereocenters, controlling the relative stereochemistry (syn or anti) is known as diastereoselective control. To produce (-)-4-Hydroxynorephedrine, a syn relationship between the hydroxyl and amino groups is required.

The choice of catalyst and reaction conditions is critical for achieving this control. In the hydrogenation of β-amino ketones, different catalyst systems can yield opposite diastereomers from the same starting material.

Table 2: Catalyst Control of Diastereoselectivity in Amino Alcohol Synthesis
Desired DiastereomerCatalytic System ExampleDescriptionReference
anti Iridium (Ir)-catalyzed Asymmetric Transfer Hydrogenation (ATH)Employs an Ir-complex with a chiral ligand and a hydrogen donor like 2-propanol to selectively produce the anti-amino alcohol. rsc.orgru.nl
syn Rhodium (Rh)-catalyzed Asymmetric HydrogenationUtilizes a Rhodium-based catalyst with a chiral ligand (e.g., BINAP) under hydrogen pressure to favor the formation of the syn-amino alcohol. rsc.orgru.nl

This complementary catalytic approach provides a powerful tool for synthetic chemists, allowing for the selective preparation of any of the possible diastereoisomers of a target amino alcohol by choosing the appropriate catalytic system. ru.nl This level of control is essential for the synthesis of complex, biologically active molecules like (-)-4-Hydroxynorephedrine.

Biosynthetic and Metabolic Pathways of 4 Hydroxynorephedrine

Role as a Key Metabolite of Phenylethylamines

(-)-4-Hydroxynorephedrine is a central downstream product in the metabolic cascade of several widely recognized phenylethylamines. It is produced in the body following the administration of amphetamine, methamphetamine, and other related compounds through a series of biotransformation reactions wikipedia.orgresearchgate.netresearchgate.net.

Amphetamine undergoes metabolism in the liver primarily through the action of the enzyme Cytochrome P450 2D6 (CYP2D6) drugbank.comwikipedia.org. The metabolic pathways include aromatic hydroxylation and aliphatic hydroxylation drugbank.com. Two key metabolites formed from amphetamine are 4-hydroxyamphetamine and norephedrine (B3415761) drugbank.comwikipedia.org. (-)-4-Hydroxynorephedrine is subsequently produced from both of these metabolites wikipedia.org. Aromatic hydroxylation of amphetamine by CYP2D6 yields 4-hydroxyamphetamine wikipedia.org. Separately, beta-hydroxylation of amphetamine by the enzyme dopamine (B1211576) β-hydroxylase results in the formation of norephedrine wikipedia.org. Both 4-hydroxyamphetamine and norephedrine then serve as precursors for the formation of 4-hydroxynorephedrine wikipedia.org. Studies in rats have shown that after amphetamine administration, 4-hydroxynorephedrine levels increase gradually and the metabolite has a decline half-life of 18 to 24 hours, suggesting it persists in tissues nih.gov.

The metabolism of methamphetamine also leads to the formation of (-)-4-Hydroxynorephedrine. One of the primary metabolic pathways for methamphetamine is N-demethylation, which is partially regulated by CYP2D6, to produce its primary active metabolite, amphetamine cambridge.orgnih.gov. Once amphetamine is formed, it enters the metabolic pathways described previously, leading to the eventual formation of 4-hydroxynorephedrine cambridge.org. In studies conducted on rats, 4-hydroxynorephedrine was identified as a significant metabolite in urine after the administration of methamphetamine, accounting for 16% of the dose in one study researchgate.netresearchgate.net. Other minor metabolites in this pathway include 4-hydroxyamphetamine and norephedrine researchgate.net.

4-Hydroxyamphetamine, a major metabolite of amphetamine, is a direct precursor to (-)-4-Hydroxynorephedrine researchgate.netwikipedia.org. The conversion of 4-hydroxyamphetamine to 4-hydroxynorephedrine is catalyzed by the enzyme dopamine β-hydroxylase (DBH) wikipedia.orgwikipedia.org. This enzymatic step involves beta-hydroxylation, adding a hydroxyl group to the beta carbon of the phenylethylamine side chain wikipedia.org. This specific metabolic step has been demonstrated in vitro, and it is presumed to occur similarly in vivo wikipedia.org.

Norephedrine, another metabolite of amphetamine, also serves as a precursor for (-)-4-Hydroxynorephedrine wikipedia.org. The conversion involves para-hydroxylation, meaning a hydroxyl group is added to the para position of the phenyl ring of the norephedrine molecule wikipedia.org. This hydroxylation step is mediated by the enzyme CYP2D6 wikipedia.org.

Table 1: Metabolic Pathways to (-)-4-Hydroxynorephedrine

Precursor CompoundIntermediate Metabolite(s)Key Enzymatic Step(s)Final Metabolite
Amphetamine4-HydroxyamphetamineAromatic Hydroxylation (CYP2D6)(-)-4-Hydroxynorephedrine
NorephedrineBeta-Hydroxylation (DBH)
MethamphetamineAmphetamineN-demethylation (CYP2D6)(-)-4-Hydroxynorephedrine
4-Hydroxyamphetamine, NorephedrineSee Amphetamine Pathways
4-HydroxyamphetamineN/ABeta-Hydroxylation (DBH)(-)-4-Hydroxynorephedrine
NorephedrineN/APara-Hydroxylation (CYP2D6)(-)-4-Hydroxynorephedrine

Enzymatic Biotransformations

The biosynthesis of (-)-4-Hydroxynorephedrine is critically dependent on the function of specific enzymes that catalyze key hydroxylation reactions. The cytochrome P450 superfamily, particularly CYP2D6, plays a central role in these biotransformations.

The enzyme Cytochrome P450 2D6 (CYP2D6) is essential for the metabolism of amphetamine and related compounds drugbank.comwikipedia.org. It is responsible for the aromatic hydroxylation of amphetamine to form 4-hydroxyamphetamine wikipedia.orgclinpgx.org. This reaction is a critical step that precedes the formation of 4-hydroxynorephedrine wikipedia.org. CYP2D6 is also involved in the para-hydroxylation of norephedrine to yield 4-hydroxynorephedrine wikipedia.org. Furthermore, CYP2D6 partially regulates the N-demethylation of methamphetamine to amphetamine, which is the initial step in the pathway leading to 4-hydroxynorephedrine from methamphetamine cambridge.orgnih.gov. As CYP2D6 is a genetically polymorphic enzyme, variations in its activity among individuals can lead to differences in the rate and extent of amphetamine metabolism, potentially affecting the levels of metabolites like 4-hydroxynorephedrine clinpgx.org.

Table 2: Key Enzymes in (-)-4-Hydroxynorephedrine Formation

EnzymePrecursor SubstrateReactionProduct
Cytochrome P450 2D6 (CYP2D6)AmphetamineAromatic Hydroxylation4-Hydroxyamphetamine
NorephedrinePara-Hydroxylation(-)-4-Hydroxynorephedrine
MethamphetamineN-demethylationAmphetamine
Dopamine β-hydroxylase (DBH)AmphetamineBeta-HydroxylationNorephedrine
4-HydroxyamphetamineBeta-Hydroxylation(-)-4-Hydroxynorephedrine

Dopamine β-Hydroxylase (DBH) Catalyzed Conversions

Dopamine β-hydroxylase (DBH), also known as dopamine β-monooxygenase, is a crucial enzyme in the catecholamine biosynthetic pathway. wikipedia.orgnih.gov Its primary endogenous function is to catalyze the conversion of dopamine to norepinephrine (B1679862). wikipedia.orgnih.gov DBH is a copper-containing oxygenase that consists of four identical subunits and requires ascorbate (B8700270) (Vitamin C) as a cofactor for its activity. wikipedia.orgstackexchange.com

Beyond its role in producing essential neurotransmitters, DBH also participates in the metabolism of xenobiotics, particularly those with a phenylethylamine structure similar to its natural substrates. wikipedia.org The enzyme catalyzes the β-hydroxylation (the addition of a hydroxyl group to the beta carbon of the side chain) of various phenylethylamine derivatives. stackexchange.com

In the context of (-)-4-hydroxynorephedrine formation, DBH plays a direct catalytic role. It is responsible for the β-hydroxylation of amphetamine and its metabolites. wikipedia.org Specifically, the human DBH enzyme catalyzes the conversion of p-hydroxyamphetamine into (-)-4-hydroxynorephedrine (also known as p-hydroxynorephedrine). wikipedia.orgwikipedia.orgwikipedia.org This conversion has been demonstrated both in vitro and is presumed to be the mechanism in vivo. wikipedia.orgnih.gov This metabolic step is a key part of the broader pathway through which the body processes amphetamine. wikipedia.org

Table 1: DBH-Catalyzed Conversion Leading to (-)-4-Hydroxynorephedrine
SubstrateEnzymeProduct
p-HydroxyamphetamineDopamine β-Hydroxylase (DBH)(-)-4-Hydroxynorephedrine
AmphetamineDopamine β-Hydroxylase (DBH)Norephedrine

Comparative Analysis of Metabolic Routes

(-)-4-Hydroxynorephedrine is a significant active metabolite of amphetamine in humans, and its formation can occur via multiple metabolic pathways. wikipedia.org These routes primarily involve two key enzymes: Cytochrome P450 2D6 (CYP2D6) for aromatic hydroxylation and Dopamine β-hydroxylase (DBH) for β-hydroxylation. wikipedia.orgwikipedia.org The two principal pathways originating from amphetamine are sequential enzymatic reactions, with the order of hydroxylation varying.

Route A: Aromatic Hydroxylation followed by β-Hydroxylation In this pathway, amphetamine first undergoes aromatic hydroxylation (the addition of a hydroxyl group to the phenyl ring) to form p-hydroxyamphetamine. This reaction is mediated by the liver enzyme CYP2D6. wikipedia.org Subsequently, p-hydroxyamphetamine is metabolized by DBH, which adds a hydroxyl group to the β-carbon of the side chain, yielding (-)-4-hydroxynorephedrine. wikipedia.orgwikipedia.org

Route B: β-Hydroxylation followed by Aromatic Hydroxylation Alternatively, amphetamine can first be a substrate for DBH, which catalyzes its β-hydroxylation to produce norephedrine. wikipedia.org Following this step, norephedrine undergoes aromatic hydroxylation at the para-position of the phenyl ring, a reaction catalyzed by CYP2D6, to form (-)-4-hydroxynorephedrine. wikipedia.org

Therefore, (-)-4-hydroxynorephedrine is produced from both p-hydroxyamphetamine and norephedrine, which are themselves metabolites of amphetamine. wikipedia.org

Table 2: Comparative Pathways of (-)-4-Hydroxynorephedrine Formation from Amphetamine
PathwayStep 1: Initial ReactionEnzyme 1Intermediate MetaboliteStep 2: Subsequent ReactionEnzyme 2Final Product
Route AAromatic HydroxylationCYP2D6p-Hydroxyamphetamineβ-HydroxylationDBH(-)-4-Hydroxynorephedrine
Route Bβ-HydroxylationDBHNorephedrineAromatic HydroxylationCYP2D6(-)-4-Hydroxynorephedrine

Metabolic pathways for amphetamine can also exhibit significant variation across different species. For instance, in rats, the predominant metabolic route for D-amphetamine is hydroxylation, leading to the formation of p-hydroxynorephedrine. nih.gov In contrast, the primary metabolic pathway in guinea pigs is deamination, which results in the formation of benzoic acid. nih.gov This highlights that the prevalence and contribution of different metabolic routes can be species-dependent.

Table 3: Species-Dependent Primary Metabolic Routes of D-Amphetamine
SpeciesPrimary Metabolic PathwayMajor Metabolite
RatHydroxylationp-Hydroxynorephedrine (B107525)
Guinea PigDeaminationBenzoic Acid

Molecular and Cellular Mechanisms of Action

Interactions with Adrenergic Receptor Subtypes

(-)-4-Hydroxynorephedrine, also known as p-hydroxynorephedrine (B107525) (PHN), interacts directly and indirectly with adrenergic receptors, which are the primary targets for endogenous catecholamines like norepinephrine (B1679862) and epinephrine. These interactions are fundamental to its pharmacological profile.

Stereochemical Influence on Receptor Binding and Selectivity

The stereochemistry of 4-hydroxynorephedrine is a critical determinant of its interaction with adrenergic receptors. The molecule contains two chiral centers, giving rise to four possible stereoisomers. The specific isomer, (-)-4-hydroxynorephedrine, is synthesized in the body in a stereospecific manner. Its precursor, 4-hydroxyamphetamine, is metabolized by the enzyme dopamine (B1211576) β-hydroxylase (DBH), which catalyzes the β-hydroxylation of the side chain. wikipedia.orgwikipedia.orgwikipedia.org This enzymatic process selectively produces a specific stereoisomer.

For sympathomimetic phenylethylamines, pharmacological activity generally resides in the R(-)-enantiomer, which is often significantly more potent (ranging from 10- to 500-fold) than the S(+)-enantiomer. ccjm.org Research into derivatives of 4-hydroxynorephedrine has confirmed a relationship between its stereochemistry and its agonistic activity at β3-adrenoceptors. This highlights the importance of the compound's specific three-dimensional structure for effective binding and activation of its receptor targets.

In Vitro Receptor Profiling Methodologies

The binding affinity and functional activity of compounds like (-)-4-hydroxynorephedrine at adrenergic receptor subtypes are characterized using a variety of established in vitro methodologies.

Radioligand Binding Assays: These assays are fundamental for determining the binding affinity of a compound for a specific receptor. They involve the use of a radiolabeled ligand (e.g., [3H]-CGP 12177 for β-adrenoceptors) that binds with high affinity and specificity to the receptor of interest. nih.gov The affinity of a non-radiolabeled compound, such as (-)-4-hydroxynorephedrine, is then determined through competition experiments. In these experiments, the ability of increasing concentrations of the test compound to displace the radioligand from the receptor is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, from which the equilibrium dissociation constant (Ki) can be calculated. The Ki value is an inverse measure of binding affinity; a smaller Ki indicates a greater affinity.

Functional Assays: To determine whether a compound acts as an agonist, partial agonist, or antagonist, functional assays are employed. For Gs-coupled receptors like the β-adrenoceptors, a common method is to measure the production of second messengers, such as cyclic AMP (cAMP). nih.gov Cells expressing the specific receptor subtype are incubated with the test compound, and the subsequent change in intracellular cAMP levels is quantified. An agonist will stimulate an increase in cAMP, and the concentration that produces 50% of the maximal response is the EC50 value, a measure of the compound's potency.

Modulation of Neurotransmitter Systems

Beyond direct receptor interaction, (-)-4-hydroxynorephedrine significantly impacts the sympathetic nervous system by altering the normal storage and release of norepinephrine.

Role as a False Neurotransmitter

(-)-4-Hydroxynorephedrine is classified as a "false neurotransmitter". Due to its structural similarity to norepinephrine, it is recognized and taken up by presynaptic adrenergic nerve terminals. Once inside the neuron, it is transported into and stored within synaptic vesicles, where it displaces and substitutes for the endogenous norepinephrine.

When a nerve impulse triggers the release of neurotransmitters, these vesicles release their contents into the synaptic cleft. Consequently, (-)-4-hydroxynorephedrine is released either instead of, or along with, norepinephrine. Because (-)-4-hydroxynorephedrine is a less potent agonist at postsynaptic adrenergic receptors compared to norepinephrine, the resulting physiological signal is diminished. This mechanism effectively dampens sympathetic neurotransmission.

Effects on Norepinephrine Dynamics

The action of (-)-4-hydroxynorephedrine as a false neurotransmitter leads to quantifiable changes in norepinephrine dynamics and metabolism. Studies in hypertensive patients have demonstrated that the administration of p-hydroxynorephedrine interferes with adrenergic function and norepinephrine synthesis. wikipedia.org This interference is reflected in the urinary excretion levels of norepinephrine and its metabolites.

One study observed significant changes in 24-hour urinary excretion of key compounds following the administration of p-hydroxynorephedrine when compared to a placebo. These findings illustrate the compound's profound effect on norepinephrine turnover.

CompoundChange in 24h Urinary Excretion (%)Metabolic Role
Norepinephrine (NE)-42%Primary Neurotransmitter
Vanillylmandelic Acid (VMA)-42%End-stage Metabolite of NE
Normetanephrine (B1208972) (NM)+400%Metabolite of NE (via COMT)

Impact on Dopaminergic Pathways

(-)-4-Hydroxynorephedrine, an active sympathomimetic metabolite of amphetamine, exerts a notable influence on central dopaminergic pathways. wikipedia.org Research involving the intrastriatal administration of p-hydroxynorephedrine (p-OHNor) in rats has demonstrated a dose-dependent decrease in local dopamine concentrations. nih.gov This effect on dopamine levels was found to be equally potent to that of its metabolic precursor, p-hydroxyamphetamine (p-OHA). nih.gov Both compounds were observed to deplete dopamine stores more readily than serotonin (B10506) stores. nih.gov

CompoundCell LineExposure TimeTC50 (Toxic Concentration 50%)
(-)-4-Hydroxynorephedrine (4-OHNE)Human Dopaminergic Differentiated SH-SY5Y24 hours~ 8 mM
Amphetamine (AMPH)Human Dopaminergic Differentiated SH-SY5Y24 hours~ 3.5 mM

Agonism of Trace Amine-Associated Receptor 1 (TAAR1)

(-)-4-Hydroxynorephedrine is situated within a metabolic pathway of compounds known to interact with the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is a G protein-coupled receptor that modulates monoaminergic systems, including dopamine, norepinephrine, and serotonin neurotransmission. wikipedia.orgnih.gov Amphetamine and its metabolites are recognized as potent agonists of TAAR1. nih.gov

Structure Activity Relationship Sar Studies

Principles of Structure-Activity Correlation

The pharmacological activity of (-)-4-Hydroxynorephedrine is primarily attributed to its ability to act as an agonist at adrenergic receptors, mimicking the effects of endogenous catecholamines like norepinephrine (B1679862). The key structural features responsible for this activity include the aromatic phenyl ring, the hydroxyl group at the para-position of this ring, the ethanolamine (B43304) side chain, and the stereoconfiguration of the chiral centers.

The phenylethanolamine backbone is crucial for binding to adrenergic receptors. The interaction is thought to involve several key points of contact:

The Aromatic Ring: The phenyl group participates in van der Waals interactions with hydrophobic pockets within the receptor.

The Para-Hydroxyl Group: The hydroxyl group at the 4-position of the phenyl ring is a critical feature. It is believed to form a hydrogen bond with a serine residue in the binding site of β-adrenergic receptors, which is essential for agonist activity. The presence of this hydroxyl group generally increases the affinity for β-receptors.

The Beta-Hydroxyl Group: The hydroxyl group on the β-carbon of the ethylamine (B1201723) side chain is also vital for direct interaction with the adrenergic receptor. It is thought to form a hydrogen bond with an asparagine or serine residue in the receptor's binding pocket. The absence of this group significantly reduces the direct sympathomimetic activity.

The Amino Group: The primary amino group is essential for forming an ionic bond with an acidic amino acid residue, typically an aspartate, in the receptor's binding site. This interaction is a key anchoring point for the ligand.

Structural FeatureImportance for Adrenergic ActivityPostulated Interaction with Receptor
Phenyl RingEssential for bindingVan der Waals forces with hydrophobic pocket
4-Hydroxyl GroupEnhances β-adrenergic activityHydrogen bonding with serine residues
β-Hydroxyl GroupCrucial for direct agonist activityHydrogen bonding with asparagine/serine residues
Amino GroupEssential for binding affinityIonic bonding with aspartate residue

Impact of Stereoconfiguration on Pharmacological Activity

(-)-4-Hydroxynorephedrine has two chiral centers, at the α-carbon and the β-carbon of the ethylamine side chain. This gives rise to four possible stereoisomers: (1R,2S)-(-)-norephedrine (the "(-)-erythro" or L-erythro isomer), (1S,2R)-(+)-norephedrine (the "(+)-erythro" or D-erythro isomer), (1R,2R)-(-)-norpseudoephedrine (the "(-)-threo" or L-threo isomer), and (1S,2S)-(+)-norpseudoephedrine (the "(+)-threo" or D-threo isomer). The specific designation "(-)-4-Hydroxynorephedrine" typically refers to the (1R,2S) isomer, which is the erythro form.

The stereochemistry at both chiral centers significantly influences the pharmacological activity. The spatial arrangement of the hydroxyl and amino groups is critical for the precise fit into the chiral binding site of the adrenergic receptors.

Configuration at the β-carbon: The (R)-configuration at the β-carbon, which bears the hydroxyl group, is generally associated with higher direct adrenergic agonist activity. This is because this configuration mimics the stereochemistry of the naturally occurring and highly potent norepinephrine.

Configuration at the α-carbon: The configuration at the α-carbon also modulates activity. For direct-acting sympathomimetics, the (R)-configuration is often preferred.

Studies on related compounds have consistently shown that the erythro isomers are more potent than the threo isomers in their direct sympathomimetic effects. Specifically, the (1R,2S)-(-)-erythro isomer of norephedrine (B3415761) (and by extension, its 4-hydroxy derivative) exhibits the most potent direct adrenergic activity.

Stereoisomer of 4-HydroxynorephedrineRelative Adrenergic Agonist Potency (Inferred)
(1R,2S)-(-)-erythroHighest
(1S,2R)-(+)-erythroLower
(1R,2R)-(-)-threoSignificantly Lower
(1S,2S)-(+)-threoLowest

Design and Synthesis of Derivatives for SAR Elucidation

While specific and extensive SAR studies on (-)-4-Hydroxynorephedrine are not widely reported, the design and synthesis of its derivatives would follow established principles of medicinal chemistry to probe the importance of its various structural features. The synthesis of such derivatives would likely start from a suitable precursor, such as 4-hydroxybenzaldehyde (B117250) or a protected version thereof.

Key synthetic modifications to elucidate SAR would include:

Modification of the Aromatic Ring:

Shifting the hydroxyl group: Moving the hydroxyl group to the meta (3-position) or ortho (2-position) would help determine the positional importance for receptor interaction.

Introducing other substituents: Adding other groups (e.g., methoxy, chloro, methyl) to the ring would probe the steric and electronic requirements of the receptor's binding pocket.

Modification of the Side Chain:

Alkylation of the α-carbon: Introducing a methyl or ethyl group at the α-position could influence metabolic stability and receptor selectivity.

N-alkylation: Substituting the amino group with alkyl groups of varying sizes (methyl, ethyl, isopropyl) would likely alter the selectivity between α- and β-adrenergic receptors. Generally, increasing the size of the N-alkyl substituent enhances β-receptor activity.

Modification of the β-hydroxyl group:

Esterification or etherification: This would assess the importance of the free hydroxyl group for hydrogen bonding.

A hypothetical synthetic scheme for a derivative could involve the condensation of a substituted benzaldehyde (B42025) with nitroethane, followed by reduction of the nitro group and the ketone to yield the desired substituted phenylethanolamine. Stereoselective synthesis would be crucial to isolate and test individual isomers.

Computational Approaches to SAR Analysis

Computational methods are powerful tools for understanding the SAR of adrenergic agonists like (-)-4-Hydroxynorephedrine. These approaches can model the interaction between the ligand and its receptor at a molecular level, providing insights that can guide the design of new, more potent, or selective compounds.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For (-)-4-Hydroxynorephedrine, docking studies with crystal structures or homology models of adrenergic receptors (e.g., β2-adrenergic receptor) can help visualize the binding mode and identify key interactions. Such studies can rationalize the importance of the 4-hydroxyl group, the β-hydroxyl group, and the amino group, as well as the stereochemical preferences.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models. These models correlate the 3D structural features of a series of compounds with their biological activities. For a series of (-)-4-Hydroxynorephedrine analogs, a 3D-QSAR model could generate contour maps indicating regions where steric bulk or electrostatic charge would increase or decrease activity. This information is invaluable for designing new derivatives with improved pharmacological profiles.

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. A pharmacophore for adrenergic agonists derived from compounds including (-)-4-Hydroxynorephedrine would typically include a hydrophobic aromatic feature, a hydrogen bond acceptor (the 4-hydroxyl group), a hydrogen bond donor/acceptor (the β-hydroxyl group), and a positively ionizable feature (the amino group), all with specific spatial relationships.

These computational tools, when used in conjunction with synthetic chemistry and pharmacological testing, can significantly accelerate the process of elucidating the detailed SAR of a compound like (-)-4-Hydroxynorephedrine.

In Vitro Cellular Research Models

Investigation in Differentiated Neuronal Cell Lines (e.g., SH-SY5Y Cells)

A key model for investigating the neurobiological effects of (-)-4-Hydroxynorephedrine is the human neuroblastoma cell line, SH-SY5Y. nih.govresearchgate.net These cells, once differentiated, exhibit characteristics of mature dopaminergic neurons, making them a relevant system for studying substances that may impact the central nervous system. nih.govresearchgate.net

In a notable study, human dopaminergic differentiated SH-SY5Y neurons were used to evaluate the toxicity of (-)-4-Hydroxynorephedrine. nih.govresearchgate.net The cells were exposed to the compound for 24 and 48-hour periods to observe its effects on cell viability and morphology. nih.gov This particular cell line is favored in neurotoxicity studies because it provides a consistent and reproducible model to assess the impact of various compounds on neuronal cells.

Concentration-Dependent Biological Observations in Cell Cultures

Research has demonstrated that (-)-4-Hydroxynorephedrine exhibits concentration-dependent toxicity in differentiated SH-SY5Y cells. nih.govresearchgate.net In one study, cells were exposed to a range of concentrations from 0 to 10 mM. nih.gov The toxic concentration 50% (TC50), which is the concentration required to kill 50% of the cells, was determined to be approximately 8 mM after a 24-hour exposure. nih.govresearchgate.net This indicates that higher concentrations of the compound lead to a greater reduction in cell viability.

The study also compared the toxicity of (-)-4-Hydroxynorephedrine to its parent compound, amphetamine, and another metabolite, 4-hydroxyamphetamine. nih.gov The results showed that while (-)-4-Hydroxynorephedrine was more toxic than 4-hydroxyamphetamine, it was less toxic than amphetamine itself, which had a TC50 of approximately 3.5 mM under the same conditions. nih.govresearchgate.net

CompoundConcentration Range Tested (mM)Exposure Time (hours)TC50 (mM)
(-)-4-Hydroxynorephedrine0-1024~8
Amphetamine0-524~3.5
4-Hydroxyamphetamine0-1024Not Reached

Biochemical Assays for Cellular Response Mechanisms

To quantify the cellular responses to (-)-4-Hydroxynorephedrine, specific biochemical assays were employed. These assays provide insights into the mechanisms of cell death and cytotoxicity.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay was used to assess cell viability. nih.gov This colorimetric assay measures the metabolic activity of cells, where a reduction in activity is indicative of cell death or a decline in cell proliferation.

The lactate dehydrogenase (LDH) leakage assay was also utilized to determine cytotoxicity. nih.gov LDH is an enzyme that is released from the cytosol of damaged cells into the surrounding culture medium. An increase in LDH levels in the medium is a direct measure of compromised cell membrane integrity and cell death.

To further characterize the mode of cell death induced by (-)-4-Hydroxynorephedrine, acridine orange/ethidium bromide (AO/EB) staining was performed. nih.gov This fluorescent staining method allows for the visualization and differentiation of viable, apoptotic (programmed cell death), and necrotic (uncontrolled cell death) cells. The results of this assay revealed that at a concentration of 8.00 mM, (-)-4-Hydroxynorephedrine induced both late-stage apoptosis and necrosis in SH-SY5Y cells, a pattern similar to that observed with amphetamine. nih.govresearchgate.net In contrast, 4-hydroxyamphetamine at the same concentration resulted in only a few late apoptotic cells. nih.govresearchgate.net

Biochemical AssayPurposeKey Finding for (-)-4-Hydroxynorephedrine
MTT AssayMeasures cell viabilityDemonstrated a concentration-dependent decrease in cell viability.
LDH Leakage AssayQuantifies cytotoxicityConfirmed cell membrane damage and cytotoxicity.
Acridine Orange/Ethidium Bromide StainingDifferentiates between viable, apoptotic, and necrotic cellsShowed induction of both late apoptosis and necrosis at 8.00 mM.

Preclinical Mechanistic Investigations in Animal Models

Studies on Adrenergic Function and Neurotransmitter Depletion

(-)-4-Hydroxynorephedrine (p-hydroxynorephedrine, PHN) has been identified in preclinical animal studies as a "false neurotransmitter" that significantly interferes with adrenergic function. This compound, an active metabolite of amphetamine and p-hydroxyamphetamine, is taken up into adrenergic neurons and stored in synaptic vesicles, where it displaces and substitutes for the endogenous neurotransmitter, norepinephrine (B1679862) (NE). researchgate.net Upon nerve stimulation, (-)-4-Hydroxynorephedrine is released instead of norepinephrine. As (-)-4-Hydroxynorephedrine has a lower intrinsic activity at adrenergic receptors compared to norepinephrine, this leads to a reduction in sympathetic neurotransmission.

Animal models have demonstrated that the administration of (-)-4-Hydroxynorephedrine leads to a notable depletion of norepinephrine from transmitter pools. researchgate.net This depletion is a key component of its mechanism of action. The compound interferes with norepinephrine synthesis, further contributing to the reduced availability of the primary adrenergic neurotransmitter. researchgate.net

Studies in hypertensive animal models have shown that this interference with adrenergic function results in a decrease in blood pressure. researchgate.net The pressor response to tyramine, an agent that induces the release of catecholamines from nerve endings, is diminished following treatment with (-)-4-Hydroxynorephedrine, indicating a reduced capacity for norepinephrine release. Conversely, the pressor response to exogenously administered norepinephrine is enhanced, which is consistent with a denervation-like supersensitivity of adrenergic receptors resulting from the chronic reduction in endogenous neurotransmitter release. researchgate.net

The impact on catecholamine and metabolite excretion has been quantified, showing significant changes that reflect the altered adrenergic state. For instance, a notable decrease in the urinary excretion of norepinephrine and its major metabolite, vanillylmandelic acid (VMA), is observed. In contrast, the excretion of normetanephrine (B1208972) (NM), a metabolite of norepinephrine formed outside the neuron, can increase substantially, reflecting the displacement of norepinephrine from storage vesicles and its subsequent metabolism. researchgate.net

Table 1: Effects of p-Hydroxynorephedrine (B107525) on Urinary Excretion of Catecholamines and Metabolites

AnalytePercent Change
Vanillylmandelic Acid (VMA)-42%
Norepinephrine (NE)-42%
Normetanephrine (NM)+400%
Dopamine (B1211576)-40%
Total VMA, NE, and NM-23%

This table summarizes the percentage change in the 24-hour urinary excretion of various catecholamines and their metabolites following the administration of p-hydroxynorephedrine, as observed in preclinical studies. researchgate.net

Pharmacodynamic Evaluation of Derivatives in Specific Physiological Systems

The pharmacodynamic properties of various structural analogs of norephedrine (B3415761) have been investigated in animal models to understand their effects on specific physiological systems. One area of focus has been the gastrointestinal system, where the inhibitory effects of these compounds on gastric transit have been evaluated in rats.

In these studies, (-)-norephedrine demonstrated a significantly greater potency in inhibiting gastric transit compared to its enantiomer, (+)-norephedrine. The racemic mixture, phenylpropanolamine ((±)-norephedrine), exhibited an ED50 that was intermediate to its constituent enantiomers. Other related compounds, such as (-)-ephedrine, (+)-ephedrine, (-)-pseudoephedrine, and (+)-pseudoephedrine, also produced a significant decrease in gastric transit. However, the norpseudoephedrine (B1213554) enantiomers, (-)-norpseudoephedrine and (+)-norpseudoephedrine, were found to be inactive in this assay. These findings highlight that stereochemistry plays a crucial role in the pharmacodynamic activity of these derivatives on gastrointestinal function.

Table 2: Comparative Effects of Norephedrine Derivatives on Gastric Transit in Rats

CompoundEffect on Gastric Transit
(-)-NorephedrineSignificant Inhibition (More potent)
(+)-NorephedrineSignificant Inhibition (Less potent)
(±)-Norephedrine (PPA)Significant Inhibition
(-)-EphedrineSignificant Inhibition
(+)-EphedrineSignificant Inhibition
(-)-PseudoephedrineSignificant Inhibition
(+)-PseudoephedrineSignificant Inhibition
(-)-NorpseudoephedrineNo Effect
(+)-NorpseudoephedrineNo Effect

This table provides a qualitative summary of the effects of various norephedrine derivatives on gastric transit in a rat model.

Furthermore, studies on synthetic cathinone (B1664624) derivatives, which are structurally related to (-)-4-Hydroxynorephedrine, have provided insights into their cardiovascular effects in rats. For example, 4-chloromethcathinone (4-CMC) was found to increase blood pressure and heart rate to a similar extent as mephedrone. In contrast, 4-chloroethcathinone (B12801267) (4-CEC) and 4-chloro-α-pyrrolidinopropiophenone (4-CαPPP) were less potent in increasing blood pressure and had only modest effects on heart rate. These studies demonstrate that substitutions on the aromatic ring and modifications of the amino group can significantly alter the cardiovascular pharmacodynamics of these compounds.

Neurochemical Alterations in Brain Regions Following Administration of Related Compounds

Preclinical research in rats has elucidated the neurochemical consequences of administering (-)-4-Hydroxynorephedrine and its metabolic precursor, p-hydroxyamphetamine, in specific brain regions. Intrastriatal administration of both compounds led to a dose-dependent decrease in the local concentrations of dopamine and serotonin (B10506). While both compounds reduced the levels of dopamine metabolites, they paradoxically elevated the concentration of the serotonin metabolite, 5-hydroxyindoleacetic acid (5-HIAA).

Systemic administration of p-hydroxyamphetamine also resulted in a reduction of striatal dopamine. However, its effects on serotonin were more regionally specific, with significant alterations observed only in the hypothalamus and hippocampus. Neither (-)-4-Hydroxynorephedrine nor p-hydroxyamphetamine decreased the activity of tyrosine hydroxylase or tryptophan hydroxylase, the rate-limiting enzymes in the synthesis of dopamine and serotonin, respectively.

Comparative studies following direct intrastriatal injection revealed that p-hydroxyamphetamine and (-)-4-Hydroxynorephedrine were equipotent in their ability to decrease dopamine concentrations. However, (-)-4-Hydroxynorephedrine was found to be more potent than p-hydroxyamphetamine in depleting serotonin. Both compounds exhibited a greater propensity for depleting dopamine stores compared to serotonin. The dopamine-depleting effects of p-hydroxyamphetamine in the striatum were transient, with a full recovery observed within 48 hours. Furthermore, the co-administration of a dopamine uptake inhibitor, amfonelic acid, significantly attenuated the dopamine-depleting effects of p-hydroxyamphetamine, suggesting that uptake into dopaminergic neurons is a prerequisite for its action.

Table 3: Comparative Neurochemical Effects of Intrastriatal p-Hydroxyamphetamine and p-Hydroxynorephedrine in Rats

Parameterp-Hydroxyamphetaminep-Hydroxynorephedrine
Dopamine Depletion Potency++++++
Serotonin Depletion Potency+++++
Effect on Dopamine MetabolitesDecreaseDecrease
Effect on 5-HIAAIncreaseIncrease

This table provides a qualitative comparison of the neurochemical effects of p-hydroxyamphetamine and p-hydroxynorephedrine following their direct administration into the rat striatum. The '+' symbols indicate the relative potency or magnitude of the effect.

Q & A

Q. What are the standard analytical methods for characterizing (-)-4-Hydroxynorephedrin’s purity and stereochemistry?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with chiral columns to confirm enantiomeric purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and polarimetry (α-D data) are critical for structural validation. Cross-reference spectral data with established databases (e.g., SciFinder, Reaxys) to verify consistency with literature values . For novel compounds, report melting points and compare with analogs. Always consult primary literature for solvent-specific NMR shifts and ensure reproducibility via triplicate measurements .

Q. How can researchers design a baseline pharmacological assay to evaluate this compound’s adrenergic receptor activity?

  • Methodological Answer : Employ competitive binding assays using radiolabeled ligands (e.g., ³H-norepinephrine) in transfected cell lines expressing human α- and β-adrenergic receptors. Include positive controls (e.g., norepinephrine) and negative controls (vehicle-only). Calculate IC₅₀ values using nonlinear regression analysis. Validate results with functional assays (e.g., cAMP accumulation for β-receptors) and cross-reference affinity ratios against known agonists/antagonists .

Q. What are the key steps to synthesize this compound in a laboratory setting?

  • Methodological Answer : Follow enantioselective synthesis protocols starting from L-phenylalanine or ephedrine analogs. Use catalytic asymmetric hydrogenation or enzymatic resolution to achieve chiral specificity. Purify intermediates via recrystallization or flash chromatography. Confirm stereochemical integrity at each step using chiral HPLC or X-ray crystallography. Document reaction yields, solvent systems, and catalyst loadings for reproducibility .

Advanced Research Questions

Q. How can contradictory data on this compound’s metabolic stability across in vitro and in vivo models be resolved?

  • Methodological Answer : Conduct interspecies comparisons using liver microsomes or hepatocytes from humans and preclinical models (e.g., rodents). Apply LC-MS/MS to quantify metabolites and identify species-specific cytochrome P450 isoforms involved. Validate findings with chemical inhibitors (e.g., ketoconazole for CYP3A4). Use physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro-in vivo discrepancies and adjust for protein binding differences .

Q. What experimental strategies optimize the enantiomeric yield of this compound in large-scale syntheses?

  • Methodological Answer : Screen chiral catalysts (e.g., Ru-BINAP complexes) under varying temperatures and pressures to maximize enantiomeric excess (ee). Employ Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, substrate concentration). Monitor reaction progress via in-situ FTIR or Raman spectroscopy. Use kinetic resolution or dynamic kinetic asymmetric transformation (DYKAT) to minimize racemization .

Q. How should researchers address inconsistencies in reported receptor subtype selectivity of this compound?

  • Methodological Answer : Re-evaluate binding assays using standardized protocols (e.g., uniform cell lines, buffer conditions). Perform meta-analysis of published data to identify confounding variables (e.g., assay temperature, GTPγS concentrations). Validate selectivity via functional assays (calcium flux for α₁ vs. β₂ receptors) and computational docking studies to compare binding poses across subtypes .

Q. What methodologies ensure reproducibility in this compound’s neuropharmacological studies?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles: publish raw NMR/HPLC datasets in repositories like Chemotion or RADAR4Chem. Document experimental parameters (e.g., animal strain, dosing regimens) using the ARRIVE guidelines. Perform power analyses to determine sample sizes and use blinded assessments to reduce bias .

Q. How can multi-omics approaches elucidate this compound’s off-target effects?

  • Methodological Answer : Integrate transcriptomics (RNA-seq) and proteomics (TMT labeling) data from treated cell lines to identify dysregulated pathways. Validate hits with CRISPR knockout or siRNA silencing. Use cheminformatics tools (e.g., SEA, SwissTargetPrediction) to predict off-target interactions and confirm with thermal shift assays (CETSA) .

Data Analysis & Contradiction Management

Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Apply nonlinear mixed-effects modeling (NLME) to account for inter-individual variability. Use Akaike Information Criterion (AIC) to compare sigmoidal vs. biphasic models. Report 95% confidence intervals for EC₅₀ values and perform bootstrap resampling to assess robustness. Open-source tools like R/drc or GraphPad Prism are recommended .

Q. How should researchers handle discrepancies between computational predictions and experimental results for this compound’s solubility?

  • Methodological Answer :
    Reconcile differences by validating in silico models (e.g., COSMO-RS, Abraham solvation parameters) with experimental shake-flask assays at physiological pH. Account for polymorphism by characterizing crystalline forms via XRPD. Use Hansen solubility parameters to optimize co-solvent mixtures and improve predictive accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(-)-4-Hydroxynorephedrin
Reactant of Route 2
(-)-4-Hydroxynorephedrin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.